molecular formula C8H5ClF3NO2 B1409598 Methyl 2-chloro-6-(trifluoromethyl)isonicotinate CAS No. 1227594-40-2

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Cat. No.: B1409598
CAS No.: 1227594-40-2
M. Wt: 239.58 g/mol
InChI Key: PPPKCVBFGSHQKD-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Isonicotinates in Chemical Research

Trifluoromethylated heterocyclic compounds have achieved unprecedented prominence in modern chemical research, particularly in the pharmaceutical and agrochemical industries. The incorporation of trifluoromethyl groups into organic molecules fundamentally alters their physicochemical properties, including lipophilicity, metabolic stability, and pharmacokinetic characteristics. These modifications have proven essential for optimizing the biological activity and drug-like properties of therapeutic candidates.

The trifluoromethyl group possesses unique electronic and steric properties that distinguish it from other alkyl substituents. When incorporated into heterocyclic systems, particularly pyridine derivatives such as isonicotinates, the trifluoromethyl moiety can significantly enhance molecular lipophilicity while simultaneously improving metabolic stability. Research has demonstrated that nitrogen-trifluoromethyl motifs in five-membered heterocycles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts, illustrating the transformative potential of trifluoromethylation in drug design.

The strategic importance of trifluoromethylated isonicotinates extends beyond simple property enhancement. These compounds serve as versatile synthetic intermediates for constructing more complex molecular architectures. The presence of multiple reactive sites, including the ester functionality, halogen substituent, and the trifluoromethylated pyridine ring, provides numerous opportunities for further chemical elaboration. This structural versatility has made trifluoromethylated isonicotinates particularly valuable in the synthesis of trace amine-associated receptor 1 agonists and other pharmaceutical targets.

Property Impact of Trifluoromethyl Group Reference
Lipophilicity Significantly enhanced
Metabolic Stability Markedly improved
Pharmacokinetic Properties Optimized for drug development
Synthetic Versatility Multiple reactive sites available

Historical Context of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate Development

The development of this compound emerged from the broader historical evolution of fluorine chemistry and heterocyclic synthesis methodologies. The compound, bearing the Chemical Abstracts Service number 1227594-40-2, represents a convergence of several important synthetic chemistry trends that gained momentum in the early 21st century.

The foundational work in trifluoromethyl chemistry can be traced back several decades, but practical applications in heterocyclic synthesis remained limited due to the absence of scalable preparation methods. The synthesis of nitrogen-trifluoromethyl compounds, in particular, lagged significantly behind the well-established carbon-trifluoromethylation methodologies. This disparity created a significant gap in the chemical toolkit available to medicinal chemists seeking to exploit the unique properties of trifluoromethylated heterocycles.

Patent documentation reveals that systematic approaches to preparing 2-trifluoromethyl isonicotinic acid derivatives gained significant attention around 2013, with comprehensive synthetic routes being developed for these valuable intermediates. The palladium-catalyzed carbonylation methodology emerged as a particularly important breakthrough, enabling the efficient conversion of 2-trifluoromethyl pyridine derivatives to the corresponding isonicotinic acid esters. These developments provided the synthetic foundation necessary for accessing this compound and related compounds on a practical scale.

The compound's molecular formula, carbon₈ hydrogen₅ chlorine fluorine₃ nitrogen oxygen₂, reflects the sophisticated structural complexity that modern synthetic chemistry has made accessible. With a molecular weight of 239.58 grams per mole, this compound represents a carefully designed balance of functional groups that maximize synthetic utility while maintaining practical handling characteristics.

Historical Milestone Year Significance
Early trifluoromethyl chemistry development 1960s-1990s Foundation laid for fluorine incorporation
Recognition of synthetic limitations Early 2000s Identified need for scalable nitrogen-trifluoromethylation
Palladium-catalyzed synthesis development 2013 Breakthrough in isonicotinate preparation
Commercial availability establishment 2010s-2020s Widespread research access achieved

Current Research Landscape and Importance

The contemporary research landscape surrounding this compound reflects its growing recognition as a critical synthetic intermediate in multiple domains of chemical research. Current investigations span fundamental synthetic methodology development, pharmaceutical applications, and materials science innovations, demonstrating the compound's broad utility across diverse research disciplines.

Recent advances in trifluoromethyl-containing heterocyclic compound synthesis have highlighted innovative strategies for incorporating these motifs into complex molecular frameworks. The period from 2019 to the present has witnessed significant developments in annulation reactions using trifluoromethyl building blocks, with this compound serving as a representative example of the sophisticated intermediates now accessible through modern synthetic methods. These advances have particularly benefited pharmaceutical research, where the unique properties of trifluoromethylated compounds continue to drive innovation in drug discovery programs.

The compound's role in trace amine-associated receptor 1 agonist synthesis represents one of the most significant contemporary applications. These receptor systems have emerged as important therapeutic targets, particularly in neurological and metabolic disorders, making the efficient synthesis of related compounds a priority for pharmaceutical researchers. The versatility of this compound as a synthetic building block has proven particularly valuable in this context, enabling the rapid construction of diverse structural analogs for biological evaluation.

Methodological innovations in carbon-hydrogen trifluoromethylation have further enhanced the strategic importance of compounds like this compound. The development of operationally simple, scalable procedures for introducing trifluoromethyl groups into heterocyclic systems has created new opportunities for late-stage functionalization and structural diversification. These advances have particular relevance for pharmaceutical applications, where the ability to introduce trifluoromethyl groups at strategic positions can dramatically enhance biological activity and pharmacological properties.

The compound's synthetic utility extends beyond pharmaceutical applications to encompass materials science and specialty chemical production. The unique electronic properties imparted by the trifluoromethyl group, combined with the reactivity of the chlorine substituent and ester functionality, provide multiple avenues for incorporating this building block into advanced materials with tailored properties. Current research efforts continue to explore these applications, particularly in the development of fluorinated polymers and electronic materials where the precise positioning of fluorine atoms can significantly influence material performance.

Research Domain Current Focus Applications
Pharmaceutical Chemistry Trace amine-associated receptor agonists Neurological and metabolic disorders
Synthetic Methodology Carbon-hydrogen trifluoromethylation Late-stage functionalization
Materials Science Fluorinated polymer development Electronic and specialty materials
Agrochemical Research Bioactive compound synthesis Crop protection agents

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPKCVBFGSHQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common reagents for these reactions include sodium methoxide for substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro group can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate can be contrasted with analogs differing in substituents, ester groups, or ring positions. Below is a comparative analysis based on the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents/Modifications Similarity Score Molecular Weight (g/mol) Key Features/Applications
This compound Not provided 2-Cl, 6-CF₃, methyl ester Reference ~239.5 (calculated) Research chemical, high cost
2-Chloro-6-(trifluoromethyl)isonicotinic acid 796090-23-8 2-Cl, 6-CF₃, carboxylic acid 0.81 225.6 Precursor for ester synthesis
6-Chloro-2-(trifluoromethyl)nicotinic acid 261635-83-0 6-Cl, 2-CF₃, carboxylic acid 0.78 225.6 Positional isomer; altered reactivity
Methyl 2-(trifluoromethyl)isonicotinate 588702-68-5 2-CF₃, methyl ester (no Cl) 0.74 209.1 Reduced electrophilicity
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 2-Cl, 6-OCH₃, ethyl ester N/A 231.6 Methoxy group enhances solubility
Methyl 2-amino-6-(trifluoromethyl)nicotinate 1034131-63-9 2-NH₂, 6-CF₃, methyl ester N/A 224.1 Amino group increases nucleophilicity
Methyl 4,6-dichloro-2-methylnicotinate 1196073-28-5 4,6-diCl, 2-CH₃, methyl ester 0.70 234.1 Dichloro substitution; steric effects

Structural and Functional Insights

Substituent Position Effects: The 2-Cl and 6-CF₃ configuration in the target compound distinguishes it from positional isomers like 6-chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0), where substituent positions are reversed.

Ester vs. Carboxylic Acid :

  • The methyl ester group in the target compound enhances lipophilicity compared to its carboxylic acid analog (CAS 796090-23-8), improving membrane permeability in agrochemical applications.

Trifluoromethyl vs.

Halogen vs. Amino Substitution: Substituting 2-Cl with -NH₂ (e.g., Methyl 2-amino-6-(trifluoromethyl)nicotinate, CAS 1034131-63-9) transforms the molecule from electrophilic to nucleophilic, expanding its utility in coupling reactions.

Cost and Availability :

  • The target compound is priced significantly higher (€1,123.00 for 10 g) than simpler analogs, reflecting its specialized synthetic route and fluorinated components.

Biological Activity

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by data tables and research findings.

This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring. The synthesis typically involves the reaction of 2-chloronicotinic acid methyl ester with trifluoromethyl chloride under basic conditions, which facilitates the introduction of the trifluoromethyl group essential for its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in biochemical pathways, influencing processes such as:

  • Enzyme inhibition : The trifluoromethyl group enhances the compound's stability and interaction with target enzymes, potentially leading to altered metabolic pathways.
  • Receptor binding : The compound may interact with specific receptors, affecting cellular signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly against various diseases. Some notable findings include:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of tumor growth in vitro .
  • Antimicrobial Properties : The compound has been evaluated for its potential to combat infectious diseases by inhibiting bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 values indicating significant inhibition
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionModulation of key metabolic enzymes

Case Study: Anticancer Efficacy

In a recent study, this compound derivatives were tested against various cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation, with IC50 values ranging from 45 μM to 60 μM. This suggests a potential role in developing new anticancer therapies .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of methyl 2-chloro-6-(trifluoromethyl)isonicotinate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann-type coupling may be used, as seen in analogous systems (e.g., methyl 2-chloro-6-methylisonicotinate reactions with aryl halides) . Key optimization strategies include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos as a ligand improves coupling efficiency.
  • Base choice : Cs₂CO₃ enhances deprotonation and stabilizes intermediates.
  • Solvent and temperature : Toluene at 110°C facilitates reflux conditions for 16–24 hours .
    Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC and optimizing stoichiometry (1:1 molar ratio of starting materials) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR verify substitution patterns and trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.03 for C₉H₆ClF₃NO₂).
  • X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity crystals .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Advanced: How do electron-withdrawing groups (e.g., -Cl, -CF₃) influence the reactivity of methyl isonicotinate derivatives in cross-coupling reactions?

Answer:
The -Cl and -CF₃ groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings by:

  • Reducing electron density : The meta-directing -CF₃ group stabilizes transition states via inductive effects, accelerating oxidative addition in Pd-mediated reactions .
  • Steric effects : The 2-chloro substituent may hinder certain coupling pathways, necessitating bulky ligands (e.g., Xantphos) to mitigate steric crowding .
    Computational studies (DFT calculations) can model charge distribution and predict regioselectivity, guiding catalyst design .

Advanced: What are the predominant synthetic byproducts or degradation products of this compound, and how are they characterized?

Answer:
Common impurities include:

  • Hydrolysis products : Ester cleavage under acidic/basic conditions forms 2-chloro-6-(trifluoromethyl)isonicotinic acid, detectable via IR (C=O stretch at 1700 cm⁻¹) .
  • Dehalogenation byproducts : Pd-catalyzed reactions may yield des-chloro derivatives, identifiable by HRMS (m/z 221.05 for C₈H₆F₃NO₂) .
    Mitigation strategies:
  • Strict anhydrous conditions : Reduce hydrolysis during synthesis.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate closely related impurities .

Advanced: How can computational chemistry aid in predicting the physicochemical properties or reaction pathways of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP ≈ 2.8) and partition coefficients in lipid membranes .
  • Density Functional Theory (DFT) : Models reaction transition states to identify rate-limiting steps (e.g., Pd insertion into C-Cl bonds) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) for pharmacological applications .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How should researchers design biological activity studies to evaluate the agrochemical potential of this compound?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., acetolactate synthase for herbicide activity) at varying concentrations (0.1–100 μM) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., nitrofluorfen) to identify critical substituents .
  • Field trials : Apply foliar sprays at 50–200 g/ha and monitor phytotoxicity over 14 days .

Advanced: What methodologies ensure reproducibility in synthesizing this compound across laboratories?

Answer:

  • Standardized Protocols : Detailed SOPs with exact reagent grades (e.g., ≥99% Pd(OAc)₂) and equipment specifications (e.g., Schlenk line for inert conditions) .
  • Inter-laboratory validation : Share samples for NMR/HRMS cross-verification .
  • Data Transparency : Report reaction yields, purification steps, and characterization data in open-access repositories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
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Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.